- Preparation of indenoisoquinolinone analogs as inhibitors of poly(ADP-ribose) polymerase, World Intellectual Property Organization, , ,
Cas no 93340-09-1 (Methyl 3-cyano-2-methylbenzoate)

93340-09-1 structure
Nombre del producto:Methyl 3-cyano-2-methylbenzoate
Número CAS:93340-09-1
MF:C10H9NO2
Megavatios:175.183962583542
MDL:MFCD14584407
CID:1982151
PubChem ID:13170186
Methyl 3-cyano-2-methylbenzoate Propiedades químicas y físicas
Nombre e identificación
-
- Methyl 3-cyano-2-methylbenzoate
- 3-cyano-2-methyl-benzoic acid methyl ester
- KB-54114
- Benzoic acid, 3-cyano-2-methyl-, methyl ester
- SureCN646271
- methyl 3-cyano-o-toluate
- 3-Cyan-2-methyl-benzoesaeure-methylester
- AGN-PC-00L9HY
- 3-Cyano-2-methylBenzoic acid methyl ester
- o-Toluic acid, 3-cyano-, methyl ester (6CI)
- CS-0134946
- DTXSID30524446
- DB-017996
- 3-Cyano-2-methylBenzoic acid methyl ester
- methyl3-cyano-2-methylbenzoate
- F53204
- 93340-09-1
- BS-46069
- FHBWZNLFBLOUKX-UHFFFAOYSA-N
- MFCD14584407
- SCHEMBL646271
- SY244571
-
- MDL: MFCD14584407
- Renchi: 1S/C10H9NO2/c1-7-8(6-11)4-3-5-9(7)10(12)13-2/h3-5H,1-2H3
- Clave inchi: FHBWZNLFBLOUKX-UHFFFAOYSA-N
- Sonrisas: N#CC1C(C)=C(C(OC)=O)C=CC=1
Atributos calculados
- Calidad precisa: 175.063328530g/mol
- Masa isotópica única: 175.063328530g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 2
- Complejidad: 241
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.9
- Superficie del Polo topológico: 50.1Ų
Methyl 3-cyano-2-methylbenzoate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M85000-5g |
METHYL 3-CYANO-2-METHYLBENZOATE |
93340-09-1 | 95% | 5g |
¥540.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M85000-1g |
METHYL 3-CYANO-2-METHYLBENZOATE |
93340-09-1 | 95% | 1g |
¥119.0 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IH973-200mg |
Methyl 3-cyano-2-methylbenzoate |
93340-09-1 | 95% | 200mg |
80.0CNY | 2021-07-15 | |
eNovation Chemicals LLC | Y1290826-5g |
Benzoic acid, 3-cyano-2-methyl-, methyl ester |
93340-09-1 | 98% | 5g |
$130 | 2024-06-05 | |
eNovation Chemicals LLC | Y1290826-25g |
Benzoic acid, 3-cyano-2-methyl-, methyl ester |
93340-09-1 | 98% | 25g |
$235 | 2024-06-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1205586-5g |
Methyl 3-cyano-2-methylbenzoate |
93340-09-1 | 98% | 5g |
¥785.00 | 2024-04-24 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02861-5g |
Methyl 3-cyano-2-methylbenzoate |
93340-09-1 | 95% | 5g |
$650 | 2023-09-07 | |
Aaron | AR01FQ90-250mg |
Benzoic acid, 3-cyano-2-methyl-, methyl ester |
93340-09-1 | 98% | 250mg |
$8.00 | 2025-02-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFS68-100g |
methyl 3-cyano-2-methyl-benzoate |
93340-09-1 | 97% | 100g |
¥6012.0 | 2024-04-15 | |
Aaron | AR01FQ90-1g |
Benzoic acid, 3-cyano-2-methyl-, methyl ester |
93340-09-1 | 98% | 1g |
$16.00 | 2025-02-11 |
Methyl 3-cyano-2-methylbenzoate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ; 10 h, 120 °C; 120 °C → rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylamine ; rt → 120 °C; 4 h, 120 °C; 18 h, rt
Referencia
- Synthesis of tropane derivatives for pharmaceutical use, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ; 36.5 h, 120 °C
Referencia
- Preparation of substituted pyrazolopyrimidines as antagonists of the adenosine A2a receptor, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
Referencia
- Preparation of quinoline derivatives as antiallergics and antiinflammatories, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ; 10 h, 120 °C; 120 °C → rt
Referencia
- Preparation of indenoisoquinolinone analogs for treating and preventing diseases, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Hydrochloric acid
1.2 -
1.2 -
Referencia
- Tandem addition-rearrangement of nitrile anions to benzyne. A convenient synthesis of 3-cyano-2-alkylbenzoic acids and benzaldehydesTetrahedron Letters, 1984, 25(28), 2941-4,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Polyethylene glycol lauryl ether , Poly(methylhydrosiloxane) Catalysts: [2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][[5-(diphenylphosphino)-9,9-dimethyl-9H-xa… Solvents: Water ; 24 h, 55 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- Late-stage Pd-catalyzed Cyanations of Aryl/Heteroaryl Halides in Aqueous Micellar MediaChemCatChem, 2021, 13(1), 212-216,
Métodos de producción 8
Condiciones de reacción
Referencia
- Metabotropic glutamate receptor positive allosteric modulators and uses thereof, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water
Referencia
- The oxazoline-benzyne route to 1,2,3-trisubstituted benzenes. Tandem addition of organolithiums, organocuprates, and α-lithionitriles to benzynesJournal of the American Chemical Society, 1988, 110(21), 7178-84,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ; 10 h, rt → 120 °C
Referencia
- Preparation of oxoindoline derivatives as protein function modulators, World Intellectual Property Organization, , ,
Methyl 3-cyano-2-methylbenzoate Raw materials
- Potassium hexacyanoferrate
- Potassium Ferrocyanide Trihydrate
- Benzonitrile, 3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-2-methyl-
- Potassium Hexacyanoferrate(III)
- Methyl 3-bromo-2-methylbenzoate
- Methyl 3-iodo-2-methylbenzoate
Methyl 3-cyano-2-methylbenzoate Preparation Products
Methyl 3-cyano-2-methylbenzoate Literatura relevante
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93340-09-1)Methyl 3-cyano-2-methylbenzoate

Pureza:99%
Cantidad:25g
Precio ($):214.0